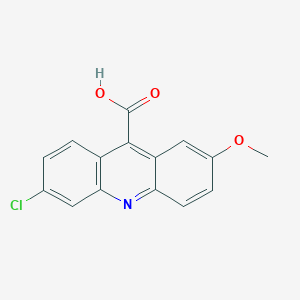![molecular formula C8H8N6O2S B2874044 methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate CAS No. 383148-55-8](/img/structure/B2874044.png)
methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a synthetic organic compound that features a thiadiazole and triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Formation of the Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between azides and alkynes.
Coupling of the Two Rings: The thiadiazole and triazole rings are then coupled through a suitable linker, often involving condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the triazole ring.
Substitution: Both the thiadiazole and triazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful ligand in coordination chemistry or a precursor in polymer synthesis.
Biology
Biologically, compounds containing thiadiazole and triazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for similar activities.
Medicine
In medicine, it might be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, it could be used in the development of new materials, such as polymers with specific properties or as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The thiadiazole and triazole rings could participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2E)-3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
- This compound
- This compound
Uniqueness
This compound’s uniqueness lies in its combination of thiadiazole and triazole rings, which are known for their diverse biological activities. This dual functionality could make it more versatile and potent compared to compounds containing only one of these rings.
Eigenschaften
IUPAC Name |
methyl (E)-3-(1,3,4-thiadiazol-2-ylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O2S/c1-16-7(15)6(14-4-9-3-12-14)2-10-8-13-11-5-17-8/h2-5H,1H3,(H,10,13)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIQNMVAPLXANJ-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=NN=CS1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=NN=CS1)/N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)


![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)
![3-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2873969.png)



![1-phenyl-N-{[3-(trifluoromethoxy)phenyl]methyl}cyclopentane-1-carboxamide](/img/structure/B2873976.png)
![N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B2873977.png)
![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)

